N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine
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Overview
Description
N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperazine ring, and finally, the attachment of the glycine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}alanine
- N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}valine
- N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}leucine
Uniqueness
N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.
Properties
Molecular Formula |
C14H16N4O3S |
---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
2-[[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H16N4O3S/c19-12(20)9-15-14(21)18-7-5-17(6-8-18)13-10-3-1-2-4-11(10)22-16-13/h1-4H,5-9H2,(H,15,21)(H,19,20) |
InChI Key |
ZOUNDNZGZISDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)O |
Origin of Product |
United States |
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